4-(Trifluoromethyl)phenyl isocyanate
Overview
Description
Mechanism of Action
Target of Action
4-(Trifluoromethyl)phenyl isocyanate is a chemical compound used in the synthesis of various chemosensors . The primary targets of this compound are specific molecules within these chemosensors, where it contributes to the formation of fluorescent photoinduced electron transfer (PET) chemosensors and amidourea-based sensors for anions .
Mode of Action
The compound interacts with its targets through a process of chemical synthesis. It forms bonds with other molecules, leading to changes in their structure and function. This interaction results in the creation of new compounds, such as fluorescent photoinduced electron transfer (PET) chemosensors .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of fluorescent photoinduced electron transfer (pet) chemosensors and amidourea-based sensors for anions .
Result of Action
The action of this compound results in the synthesis of new compounds, such as fluorescent photoinduced electron transfer (PET) chemosensors and amidourea-based sensors for anions . These compounds have unique properties that allow them to interact with anions in a specific way, leading to changes in fluorescence or color that can be measured and analyzed.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the conditions under which the compound is used for synthesis, such as the solvent used and the reaction temperature, can significantly impact its reactivity and the efficacy of the resulting chemosensors .
Biochemical Analysis
Biochemical Properties
It is known that isocyanates can react with a variety of biomolecules, including proteins and enzymes, through a process called carbamylation . This can alter the function of these biomolecules and potentially disrupt biochemical reactions.
Cellular Effects
They can also cause inflammation and oxidative stress, which can disrupt cellular processes and lead to damage .
Molecular Mechanism
It is known that isocyanates can react with proteins and other biomolecules, altering their structure and function . This can lead to changes in gene expression and enzyme activity, potentially disrupting normal cellular processes .
Temporal Effects in Laboratory Settings
It is known that isocyanates can cause long-term effects on cellular function, potentially leading to cell death and tissue damage .
Metabolic Pathways
It is known that isocyanates can be metabolized by the body, potentially leading to the formation of toxic metabolites .
Transport and Distribution
It is known that isocyanates can diffuse across cell membranes and distribute throughout the body .
Subcellular Localization
It is known that isocyanates can react with proteins and other biomolecules, potentially altering their localization within the cell .
Preparation Methods
BI-201335 is synthesized through a series of chemical reactions involving the formation of a peptidomimetic structure. The synthetic route includes the incorporation of a unique C-terminal carboxylic acid and a bromo-quinoline substitution on its proline residue . The industrial production methods involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
BI-201335 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromo-quinoline moiety allows for substitution reactions, which can be used to create analogs of the compound
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
BI-201335 has been extensively studied for its antiviral properties. Its primary application is in the treatment of chronic hepatitis C virus infection. The compound works by inhibiting the NS3/4A protease, which is essential for the replication of the virus . Additionally, BI-201335 has been used in combination with other antiviral agents, such as pegylated interferon alfa-2a and ribavirin, to enhance its efficacy .
Comparison with Similar Compounds
BI-201335 is unique due to its specific binding characteristics and the presence of a bromo-quinoline moiety. Similar compounds include other NS3/4A protease inhibitors such as telaprevir and boceprevir . Compared to these compounds, BI-201335 has shown a higher potency and a more favorable pharmacokinetic profile .
References
Properties
IUPAC Name |
1-isocyanato-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWVDCKDWZCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935067 | |
Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-13-6 | |
Record name | 4-(Trifluoromethyl)phenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1548-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha-Trifluoro-p-tolyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-p-tolyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electron-withdrawing nature of the trifluoromethyl group in 4-(trifluoromethyl)phenyl isocyanate influence its reactivity and the thermal latency of the resulting urea initiator?
A1: this compound reacts with 4-aminopyridine to form an N-aryl-N′-pyridyl urea. The trifluoromethyl group, being strongly electron-withdrawing, reduces the electron density on the aromatic ring of the isocyanate. This reduced electron density affects the urea's ability to initiate the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). The research demonstrates that a higher electron-withdrawing ability of the substituent on the aryl group correlates with a higher peak temperature for the exothermic polymerization reaction observed in DSC analysis []. Therefore, the presence of the trifluoromethyl group in this compound contributes to a higher thermal latency of the resulting urea initiator compared to ureas synthesized with less electron-withdrawing substituents.
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